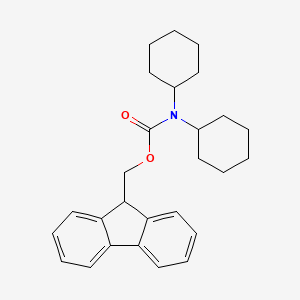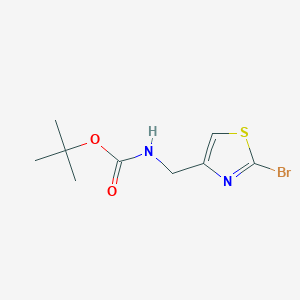
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of thiazole and carbamate, characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a tert-butyl group attached to the carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butyl N-(2-bromothiazol-4-yl)carbamate with potassium carbonate and a palladium catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is typically carried out at elevated temperatures (70-100°C) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., potassium carbonate) and a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Similar structure with a methyl group at the 5-position of the thiazole ring.
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Similar structure with a methyl group attached to the carbamate moiety.
Uniqueness
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H13BrN2O2S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-bromo-1,3-thiazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H,11,13) |
Clave InChI |
SHOSFJXGSKFVEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


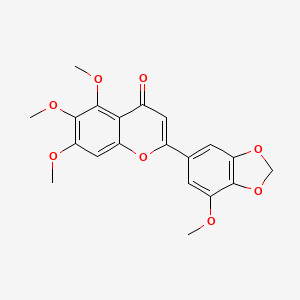
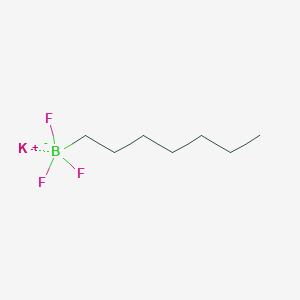
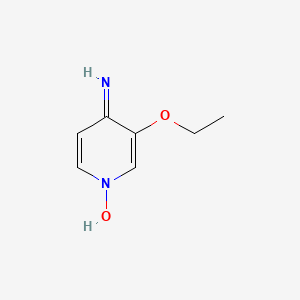

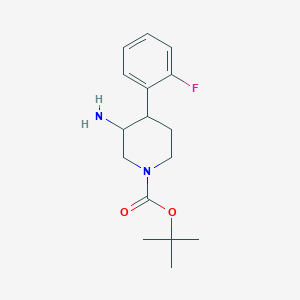


![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


